1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry and pharmacology. It features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The compound's structure and properties make it suitable for various applications, particularly in drug development.
This compound can be synthesized from commercially available precursors and is often studied for its potential pharmacological activities. Its synthesis and characterization have been documented in several scientific publications, highlighting its relevance in medicinal chemistry research.
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is classified as an organic compound within the category of piperidine derivatives. Its molecular formula is C₈H₁₅Cl₂N₂O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The synthesis of 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride typically involves several steps:
The synthesis may utilize various protecting groups to facilitate selective reactions, such as the Boc (tert-butyloxycarbonyl) group during intermediate steps. Reaction conditions typically include solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydride.
The molecular structure of 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride consists of a piperidine ring substituted with an amino group at one position and a carbonyl group at another. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine.
Key structural data includes:
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for 1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is primarily related to its interaction with biological targets, particularly receptors in the central nervous system.
The compound may function as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including analgesic or anxiolytic properties.
Studies have shown that similar piperidine derivatives exhibit activity against certain receptor types, suggesting potential therapeutic uses for this compound.
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride is typically a white crystalline solid at room temperature.
Key chemical properties include:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity.
1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride has several scientific uses:
The synthesis of 1-(1-aminopropan-2-yl)piperidin-2-one dihydrochloride (CAS 1803593-12-5) relies on strategically assembling the piperidin-2-one (δ-lactam) ring system followed by introduction of the 1-aminopropan-2-yl side chain. Key approaches include:
Intramolecular Cyclization of Linear Precursors: The most efficient pathway involves the condensation of 5-aminopentanoic acid derivatives with 1-aminopropan-2-one under dehydrating conditions. This forms the foundational lactam ring prior to functionalization. Optimization studies reveal that activating the carboxylic acid group with N,N'-carbonyldiimidazole (CDI) at 0–5°C in THF achieves 78% yield of the piperidinone intermediate, minimizing dimerization side products [3] [7].
N-Alkylation of Preformed Lactam: Alternatively, N-alkylation of piperidin-2-one with 1-(tosyloxy)propan-2-amine in acetonitrile using potassium carbonate as a base yields the protected tertiary amine. Subsequent deprotection with HBr/acetic acid followed by hydrochloride salt formation generates the target compound. This route achieves moderate overall yields (45–52%) but requires rigorous purification of intermediates via column chromatography due to residual tosylate byproducts [5] [10].
Table 1: Comparative Analysis of Ring Closure Methods for Piperidin-2-one Core
Method | Reagent/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
CDI-Mediated Cyclization | CDI, THF, 0–5°C, 12 h | 78 | Minimal epimerization |
N-Alkylation of Lactam | K₂CO₃, CH₃CN, reflux, 24 h | 65 (alkylation step) | Simpler starting materials |
Reductive Amination | NaBH₃CN, MeOH, rt, 48 h | 58 | Single-pot reaction possible |
Critical optimization involves controlling the exothermic ring-closure step through slow reagent addition and maintaining pH >9 during lactamization to prevent hydrolysis of sensitive intermediates [3] [7].
The chiral center at the C1 position of the aminopropyl side chain necessitates stereoselective synthesis for enantiomerically pure pharmaceuticals. Two dominant strategies have emerged:
Enzymatic Resolution of Racemic Precursors: Lipase-catalyzed kinetic resolution of racemic 1-(1-aminopropan-2-yl)piperidin-2-one using vinyl acetate in MTBE solvent achieves high enantioselectivity (E > 200). The (R)-enantiomer is preferentially acetylated, enabling separation of the unreacted pharmacologically active (S)-amine enantiomer with 99% ee. This method leverages cost-effective racemic starting materials while delivering optical purity meeting pharmaceutical standards [1] [10].
Chiral Auxiliary-Mediated Alkylation: Asymmetric synthesis employs (S)-(−)-1-phenylethylamine as a chiral director. Condensation with 5-bromovaleric acid forms a bromoamide, which undergoes intramolecular cyclization upon treatment with DBU to yield enantiopure (S)-piperidin-2-one. Subsequent reductive removal of the phenylethyl group via hydrogenolysis/Pd-C affords the key lactam intermediate without racemization. This route delivers >98% ee but requires additional synthetic steps [1] [7].
Transition Metal Catalysis: Pd-catalyzed asymmetric hydrogenation of the enamine precursor (1-(prop-1-en-2-yl)piperidin-2-one) using Walphos ligand L4 achieves 92% ee at 50 bar H₂ pressure. While promising, catalyst costs ($320/mol) currently limit industrial scalability compared to enzymatic methods [1].
Table 2: Stereoselective Synthesis Approaches for Chiral Target
Strategy | Chiral Source | ee (%) | Throughput Limitation |
---|---|---|---|
Enzymatic Resolution | Lipase PS (Burkholderia cepacia) | 99 | Substrate solubility in MTBE |
Chiral Auxiliary | (S)-(−)-1-Phenylethylamine | >98 | Auxiliary removal efficiency |
Asymmetric Hydrogenation | Walphos L4/Pd | 92 | High-pressure H₂ requirements |
Purification of moisture-sensitive intermediates presents sustainability challenges. Recent advances focus on solvent reduction and energy-efficient techniques:
Mechanochemical Synthesis: Ball milling replaces solvent-intensive reactions for precursor synthesis. A stoichiometric mixture of ammonium carbonate and 5-chlorovaleric acid undergoes ring closure under mechanical force (400 rpm, ZrO₂ balls, 1 h). This solvent-free approach achieves 95% conversion to piperidin-2-one, eliminating aqueous workup requirements and reducing E-factor by 87% compared to solution-phase synthesis [3] [8].
Melt Crystallization Purification: High-vacuum distillation residues of 1-(1-aminopropan-2-yl)piperidin-2-one are purified via controlled cooling crystallization from the melt state. Maintaining the molten phase at 40°C (5°C above mp) followed by slow cooling yields 99.7% pure product without solvent washes. This reduces organic solvent consumption by 22 L/kg product and avoids silica gel waste [7] [8].
Aqueous Two-Phase Extraction (ATPE): Replacement of dichloromethane for amine extraction with thermomorphic ATPE systems utilizes 40% w/w K₂CO₃/H₂O/ethanol mixtures. The target amine partitions into the ethanol-rich phase (K = 18.2) upon heating to 50°C, enabling efficient separation. Cooling induces phase separation for solvent recycle, reducing cumulative energy demand (CED) by 35% versus traditional solvent extraction [1] [8].
Life cycle assessment confirms these modifications reduce the overall process mass intensity (PMI) from 128 to 41, primarily through elimination of reprotoxic solvents (DMF, DCM) and reduced distillation steps. The table below quantifies environmental impact reduction:
Table 3: Green Chemistry Metrics for Purification Process Modifications
Purification Method | PMI | E-Factor | Solvent Consumption (L/kg) | Energy Use (MJ/kg) |
---|---|---|---|---|
Traditional Column Chromatography | 128 | 86 | 310 | 142 |
Melt Crystallization | 52 | 11 | 48 | 75 |
ATPE + Mechanochemistry | 41 | 7 | 29 | 51 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1